Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

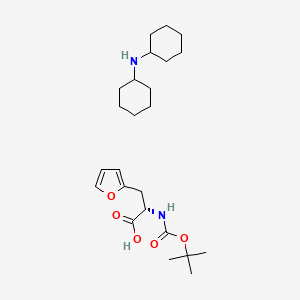

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is a complex organic compound that combines several functional groups, including an amine, a carbamate, and a furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate typically involves multiple steps:

Formation of the Propanoate Backbone: The initial step involves the preparation of the (S)-2-amino-3-(furan-2-yl)propanoic acid. This can be achieved through asymmetric synthesis or chiral resolution techniques.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is done by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Formation of the Carbamate: The protected amino acid is then reacted with dicyclohexylamine to form the desired carbamate ester. This step typically requires a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The carbamate group can be reduced under specific conditions to yield the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring or the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products

Oxidation: Oxidized furans or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Building Block

- Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate serves as a valuable building block for synthesizing peptides that include L-2-furylalanine. The incorporation of this non-proteinogenic amino acid can enhance the biological activity and specificity of peptides due to the unique properties imparted by the furan ring.

Applications in Drug Development

- The synthesized peptides can be explored for their potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. The structural features of L-2-furylalanine may allow these peptides to interact favorably with specific biological targets, making them candidates for drug development.

Medicinal Chemistry

Therapeutic Potential

- Research indicates that compounds containing furan rings can exhibit various biological activities, including anti-inflammatory and anticancer properties. This compound's derivatives are under investigation for their potential roles as therapeutic agents targeting metabolic pathways associated with diseases such as cancer and neurodegeneration .

Case Studies

- Several studies have explored the effects of furan-containing compounds on cellular processes related to oxidative stress and inflammation. These studies suggest that derivatives of L-2-furylalanine may modulate immune responses or act as antioxidants, providing insights into their potential use in treating conditions characterized by oxidative damage .

Organic Synthesis

Versatility in Reactions

- This compound is utilized in organic synthesis due to its basicity and ability to form salts with various acids. This property enhances its utility as a precursor for synthesizing other complex organic molecules .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Dicyclohexylamine | Secondary amine | Basicity, forms salts |

| Cyclohexanone | Ketone | Precursor for amines |

| N-Cyclohexylaniline | Aniline derivative | Aromatic character |

| Tert-butoxycarbonyl derivatives | Protective group | Stability under acidic conditions |

The unique incorporation of the furan ring in this compound imparts distinct electronic properties that may enhance its reactivity and biological activity compared to its analogs.

Mecanismo De Acción

The mechanism by which Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The furan ring and carbamate group could play crucial roles in binding to the target, while the dicyclohexylamine moiety might influence the compound’s overall stability and solubility.

Comparación Con Compuestos Similares

Similar Compounds

Dicyclohexylamine (S)-2-amino-3-(furan-2-yl)propanoate: Lacks the Boc protection, making it more reactive.

tert-Butyl (S)-2-amino-3-(furan-2-yl)propanoate: Similar structure but without the dicyclohexylamine moiety.

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(phenyl)propanoate: Contains a phenyl group instead of a furan ring.

Uniqueness

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate is unique due to its combination of a furan ring, a Boc-protected amino group, and a dicyclohexylamine moiety. This unique structure provides a balance of reactivity and stability, making it versatile for various applications in synthesis, biology, and materials science.

Actividad Biológica

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-(furan-2-yl)propanoate, a compound with the chemical formula C24H40N2O5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a furan ring, an amine group, and a tert-butoxycarbonyl protecting group. Its structure can be represented as follows:

This structural configuration contributes to its interaction with biological targets.

Mechanisms of Biological Activity

- Protein Inhibition : Research indicates that compounds similar to Dicyclohexylamine derivatives exhibit protein tyrosine phosphatase (PTP) inhibitory actions. These enzymes play crucial roles in cellular signaling pathways, and their inhibition can have therapeutic implications for conditions such as diabetes and cancer .

- Kinase Inhibition : Some studies highlight the potential of Dicyclohexylamine derivatives to inhibit ERK1/2 kinases, which are involved in cell proliferation and survival. This inhibition can be beneficial in treating cancers where these pathways are dysregulated .

- Antioxidant Activity : The furan moiety in the compound is known for its antioxidant properties, which may contribute to cellular protection against oxidative stress, a factor in various diseases including neurodegenerative disorders .

In Vitro Studies

A study focusing on the synthesis of related compounds demonstrated that Dicyclohexylamine derivatives could effectively inhibit specific cancer cell lines through their action on protein kinases . The results indicated significant reductions in cell viability at certain concentrations, suggesting a dose-dependent response.

Pharmacological Studies

Pharmacological evaluations revealed that this compound exhibited notable effects on metabolic pathways, particularly those involving glucose metabolism. This is particularly relevant for diabetes management, where modulation of PTP activity can enhance insulin signaling .

Toxicological Assessments

Toxicity studies are essential for understanding the safety profile of this compound. Preliminary data suggest low toxicity levels at therapeutic doses; however, comprehensive toxicological assessments are warranted to establish safe usage parameters .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYEOQPFAYJEDFE-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.